molecular formula C17H21N3O2S B10881120 1-(Benzylsulfonyl)-4-(4-pyridylmethyl)piperazine

1-(Benzylsulfonyl)-4-(4-pyridylmethyl)piperazine

Cat. No.: B10881120
M. Wt: 331.4 g/mol
InChI Key: ZXADADVNNFWAEA-UHFFFAOYSA-N
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Description

1-(Benzylsulfonyl)-4-(4-pyridylmethyl)piperazine, often referred to as BSP , is a chemical compound with a unique structure It combines a piperazine ring with a benzylsulfonyl group and a pyridylmethyl substituent

Preparation Methods

Synthetic Routes::

    BSP: can be synthesized through various routes. One common method involves the reaction of piperazine with benzylsulfonyl chloride under appropriate conditions.

  • Another approach is the condensation of 4-(4-pyridylmethyl)piperazine with benzenesulfonyl chloride.
  • Detailed reaction conditions and purification steps are essential for obtaining high yields of BSP.
Industrial Production::
  • While BSP is not produced on an industrial scale, its synthesis can be adapted for larger-scale production.
  • Industrial methods would involve optimizing reaction conditions, scalability, and cost-effectiveness.

Chemical Reactions Analysis

Reactivity::

  • BSP can undergo several types of reactions, including:

      Substitution: The benzylsulfonyl group can be replaced by other nucleophiles.

      Oxidation/Reduction: BSP may participate in redox reactions.

      Ring-Opening: The piperazine ring can open under specific conditions.

  • Common reagents include nucleophiles (e.g., amines), oxidants, and reducing agents.
Major Products::
  • The major products depend on the specific reaction conditions.
  • For example, substitution reactions may yield derivatives with modified sulfonyl or pyridyl groups.

Scientific Research Applications

    Medicine: BSP derivatives have been investigated for their potential as antitumor agents and enzyme inhibitors.

    Chemical Biology: Researchers use BSP-based compounds to study biological processes and molecular interactions.

    Drug Delivery: BSP’s stability and reactivity make it suitable for drug delivery systems.

Mechanism of Action

  • BSP’s mechanism of action varies based on its specific application.
  • It may interact with cellular targets, modulate enzyme activity, or affect signaling pathways.

Comparison with Similar Compounds

    Similar Compounds:

    Uniqueness: BSP’s combination of benzylsulfonyl, piperazine, and pyridylmethyl moieties sets it apart from many other molecules.

Properties

Molecular Formula

C17H21N3O2S

Molecular Weight

331.4 g/mol

IUPAC Name

1-benzylsulfonyl-4-(pyridin-4-ylmethyl)piperazine

InChI

InChI=1S/C17H21N3O2S/c21-23(22,15-17-4-2-1-3-5-17)20-12-10-19(11-13-20)14-16-6-8-18-9-7-16/h1-9H,10-15H2

InChI Key

ZXADADVNNFWAEA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=NC=C2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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